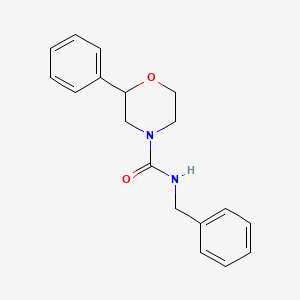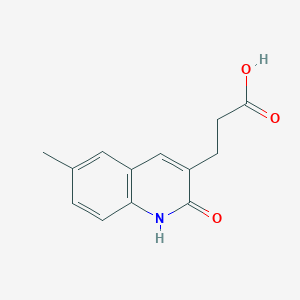![molecular formula C13H17NO2 B6524670 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-54-3](/img/structure/B6524670.png)
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one (HMPMP) is a synthetic compound that has been developed and studied for its potential applications in the scientific research field. HMPMP is an off-white crystalline solid that has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. Its structure is similar to that of other pyrrolidin-2-ones, but it has a unique combination of hydroxymethyl and methylphenyl groups. HMPMP has been studied for its potential applications in the scientific research field, due to its unique properties and potential for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential applications in the scientific research field. It has been used as a precursor in the synthesis of various compounds, including pharmaceuticals and other organic molecules. It has also been used as a reagent in organic synthesis, as it can be used to form a variety of different compounds. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential use as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in drug metabolism.
Wirkmechanismus
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450, a family of enzymes involved in the metabolism of drugs. 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is believed to interact with the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has also been shown to inhibit other enzymes involved in drug metabolism, such as glucuronyl transferase and aryl hydrocarbon hydroxylase.
Biochemical and Physiological Effects
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and other enzymes. In addition, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has been shown to inhibit the release of histamine from mast cells, which may be beneficial in the treatment of allergies. It has also been shown to inhibit the proliferation of cancer cells, which may be beneficial in the treatment of certain types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has several advantages and limitations for use in laboratory experiments. Its synthesis is relatively simple, and it produces a high yield of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is toxic, and it should be handled with care in the laboratory. In addition, its effects on enzymes involved in drug metabolism may be unpredictable, and it should be used with caution in experiments involving drug metabolism.
Zukünftige Richtungen
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one has potential for use in many different scientific research applications. It can be used as a reagent in organic synthesis, and it can also be used as an inhibitor of enzymes involved in drug metabolism. In addition, its potential for use in the treatment of allergies and certain types of cancers should be further explored. Finally, its potential for use in other laboratory experiments should be investigated, as it may prove to be a useful tool in the scientific research field.
Synthesemethoden
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is synthesized using a two-step process. In the first step, a 3-methylphenylmethyl chloride is reacted with an aqueous solution of potassium hydroxide to form a 3-methylphenylmethyl potassium salt. In the second step, this salt is then reacted with pyrrolidin-2-one in the presence of a catalyst, such as a palladium or platinum catalyst, to form 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one. This two-step process is relatively simple, and it produces a high yield of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one.
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCKUANIVKICSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524693.png)